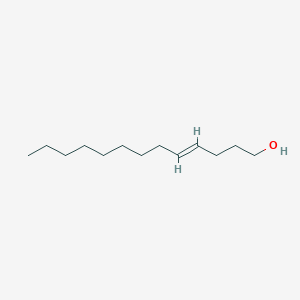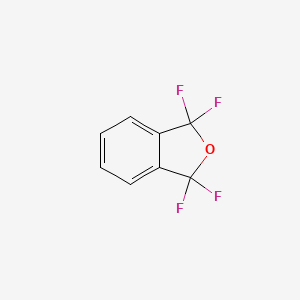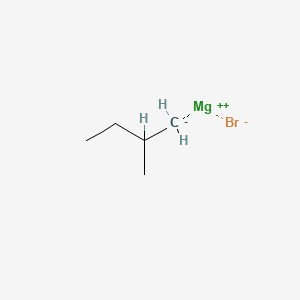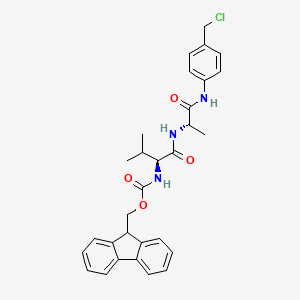
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H6BrF3O . It has a molecular weight of 255.03 .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol” consists of a phenyl ring substituted with bromo, fluoro, and trifluoromethyl groups .Physical And Chemical Properties Analysis
“(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol” is a solid or semi-solid or liquid or lump substance . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Hydrogen Production from Methanol
Hydrogen Production Pathways from Methanol : Methanol, a liquid hydrogen carrier, can produce high purity hydrogen, highlighting the importance of catalyst development and reactor technology for sustainability. Copper-based catalysts are popular due to their high activity and selectivity towards CO2 over CO, with novel reactor structures like porous copper fiber sintered-felt and monolith structures improving performance. This area of research is vital for the development of a hydrogen-methanol economy (G. García, E. Arriola, Wei-hsin Chen, & M. D. de Luna, 2021).
Methanol Synthesis and Utilization
Liquid-Phase Methanol Synthesis : Methanol is a basic chemical with applications ranging from energy recovery systems to potential uses as a peaking fuel in power stations. The versatility of methanol as a clean-burning fuel and its use in various industrial processes underscore its significance in scientific research (A. Cybulski, 1994).
Methanol as a Marker for Insulating Paper Degradation : Methanol has been identified as a marker for assessing solid insulation condition in power transformers. This application is crucial for monitoring cellulosic insulation degradation, demonstrating methanol's utility beyond fuel and chemical synthesis (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).
Methanol Oxidation and Fuel Cell Applications
Methanol Crossover in Fuel Cells : Direct methanol fuel cells (DMFCs) face challenges such as methanol crossover from the anode to the cathode, limiting their efficiency. Research in this area focuses on developing more methanol-impermeable polymer electrolytes to overcome these barriers (A. Heinzel & V. M. Barragán, 1999).
Methanol to Propylene Conversion
Methanol to Propylene (MTP) : The conversion of methanol to propylene is significant due to the high demand for propylene in petrochemical production. Research in this area includes the development of catalytic materials like SAPO-34 and ZSM-5 zeolites, highlighting the process's importance for the petrochemical industry (M. Ali, Shakeel Ahmed, N. Al-Baghli, Zuhair Malaibari, A. Abutaleb, & A. Yousef, 2019).
Methanol in Green Chemistry
Aqueous Fluoroalkylation : The development of environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into molecules is a growing area of research. The progress in aqueous fluoroalkylation, including the use of water as a solvent or reactant, represents a significant advancement towards green chemistry (Hai‐Xia Song, Qiu‐Yan Han, Cheng-Long Zhao, & Cheng‐Pan Zhang, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
[5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2,14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQXBZFJPBBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315451.png)
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
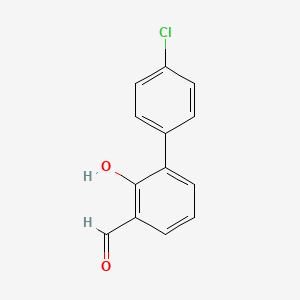
![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)
![5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)
![2-Iodo-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315474.png)
![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)
![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)
